![molecular formula C20H22N6O2S B11063537 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11063537.png)
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a phenyl-tetrazole moiety linked via a thioether bond. The compound’s multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The piperazine derivative can be synthesized by reacting 2-methoxyphenylamine with piperazine under controlled conditions. The tetrazole moiety is often prepared through the cyclization of phenylhydrazine with sodium azide. The final step involves the coupling of these intermediates via a thioether linkage, usually facilitated by a thiol reagent and a suitable coupling agent under an inert atmosphere .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bond.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and strong bases.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its interactions with various enzymes and receptors. It serves as a tool for understanding biochemical pathways and mechanisms.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is investigated for its potential use in treating conditions such as hypertension, depression, and neurodegenerative diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring and phenyl-tetrazole moiety allow it to bind to alpha1-adrenergic receptors, leading to the modulation of signal transduction pathways. This interaction can result in various physiological effects, such as vasodilation, reduced blood pressure, and altered neurotransmitter release .
Comparison with Similar Compounds
1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound shares the piperazine and methoxyphenyl components but lacks the tetrazole moiety. It is used in the synthesis of various pharmaceuticals and has different biological activities.
1-Phenylpiperazine: This compound lacks both the methoxy group and the tetrazole moiety. It is a simpler structure and is used as a precursor in the synthesis of more complex molecules.
1-(4-Methoxyphenyl)piperazine: Similar to 1-(2-Methoxyphenyl)piperazine, this compound has the methoxy group in a different position on the phenyl ring.
The uniqueness of 1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE lies in its combination of the piperazine, methoxyphenyl, and tetrazole moieties, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H22N6O2S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C20H22N6O2S/c1-28-18-10-6-5-9-17(18)24-11-13-25(14-12-24)19(27)15-29-20-21-22-23-26(20)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
InChI Key |
DMJBLNDCZASZHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



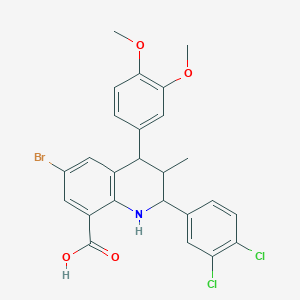
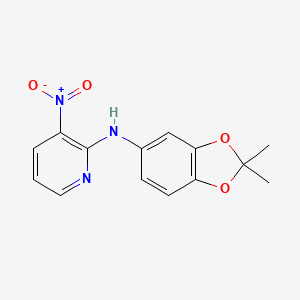
![3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid](/img/structure/B11063473.png)
![Cyclohexane-1,3-dione, 2-[[(1H-benzoimidazol-2-ylmethyl)amino]methylene]-](/img/structure/B11063479.png)

![3-benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11063490.png)
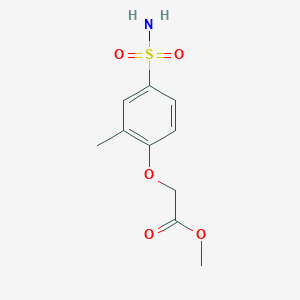
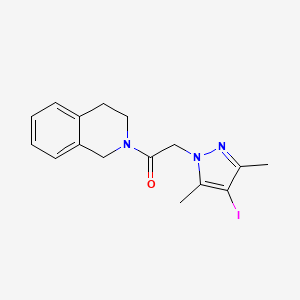
![6-Ethyl-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B11063524.png)
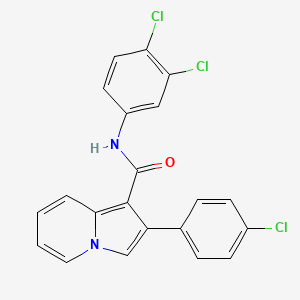
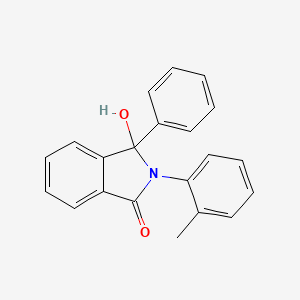
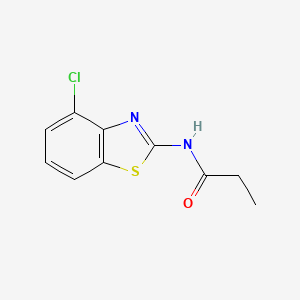
![2-[2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide](/img/structure/B11063549.png)
